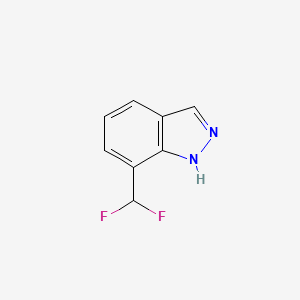

7-(Difluoromethyl)-1H-indazole

説明

7-(Difluoromethyl)-1H-indazole is a type of heterocycle that has been functionalized with a difluoromethyl group . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Synthesis Analysis

The synthesis of difluoromethyl-substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades . The synthesis of the designed molecules started from easily accessible and versatile gem-difluoropropargylic derivatives .Molecular Structure Analysis

The molecular structures and electronic properties of molecules were systematically characterized through theoretical calculations . DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been developed . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

The physical and chemical properties of a material directly contribute to its interaction with biological environments . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

Photocatalytic Difluoromethylation Reactions

7-(Difluoromethyl)-1H-indazole can be used in photocatalytic difluoromethylation reactions . These reactions introduce difluoromethyl groups in the last stages of synthetic protocols, which have positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . This is of considerable importance in pharmaceutical, agrochemical, and materials science .

Late-stage Difluoromethylation

Late-stage difluoromethylation is another application of 7-(Difluoromethyl)-1H-indazole . This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

HDAC6 Inhibition

7-(Difluoromethyl)-1H-indazole derivatives, such as difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives, have been found to inhibit HDAC6 . These are a class of non-hydroxamic inhibitors with remarkable selectivity and potency .

Hydrogen Bond Donor

Compounds bearing a CF2H group, such as 7-(Difluoromethyl)-1H-indazole, are better hydrogen-bond donors than their methylated analogues . This property is particularly useful in medicinal chemistry .

Fluorinated Scaffolds

The difluoromethyl group in 7-(Difluoromethyl)-1H-indazole can be used to create fluorinated scaffolds . These scaffolds contribute with relevant changes in substrates with known biological activity .

Lipophilic Hydrogen Bond Donor

The CF2H moiety in 7-(Difluoromethyl)-1H-indazole is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . This property is of particular interest in medicinal chemistry .

作用機序

Mode of Action

It’s known that the difluoromethyl group in the molecule can potentially enhance the metabolic stability of the compound, making it more resistant to degradation .

Biochemical Pathways

The presence of the difluoromethyl group suggests that it may interact with various enzymes and receptors in the body, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Compounds with difluoromethyl groups are generally known to have good oral bioavailability and metabolic stability .

Safety and Hazards

将来の方向性

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

特性

IUPAC Name |

7-(difluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)6-3-1-2-5-4-11-12-7(5)6/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNONXQVUKSQIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305778 | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Difluoromethyl)-1H-indazole | |

CAS RN |

1204298-72-5 | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)

![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)